5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents . One common method includes the use of dimethylamino leaving groups to control regioselectivity during the initial condensation, which proceeds via an addition-elimination mechanism . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves binding to specific molecular targets, such as kinases . This binding can inhibit the activity of these enzymes, disrupting cell signaling pathways and leading to effects like reduced cell proliferation or induced apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Similar compounds to 5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share a similar core structure but differ in the substituents attached to the rings, which can significantly affect their biological activities and chemical reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-8(6-16(2)15-7)9-5-10(12(18)19)17-11(14-9)3-4-13-17/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLFNJYDALVSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC=NN3C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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